![molecular formula C46H86NO8P B12938171 [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a type of glycerophosphocholine, which is a class of phospholipids that play a crucial role in the structure and function of biological membranes. This compound is characterized by its unique fatty acid chains and its involvement in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with specific fatty acids. The process can be summarized as follows:
Esterification: Glycerol is esterified with docosa-13,16-dienoic acid and hexadec-9-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the trimethylazaniumyl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are mixed in industrial reactors with appropriate catalysts.
Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a controlled environment to ensure high yield and purity.
Automated Quaternization: The final quaternization step is automated to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions can occur at the phosphate group or the fatty acid chains.
Substitution: Substitution reactions can take place at the phosphate group or the glycerol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Oxidation typically results in the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study the behavior of phospholipids in different environments. It is also used in the synthesis of other complex lipids.
Biology
In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It is also involved in the investigation of lipid metabolism and signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of lipid-related disorders. It is also used in drug delivery systems due to its ability to form liposomes.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. It is valued for its emulsifying properties and skin compatibility.
Mecanismo De Acción
The mechanism of action of [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into biological membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The compound can also act as a precursor for bioactive molecules involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Phosphatidylcholine: A common phospholipid found in cell membranes.
Phosphatidylethanolamine: Another major phospholipid involved in membrane structure.
Phosphatidylserine: A phospholipid that plays a role in cell signaling and apoptosis.
Uniqueness
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and its ability to form specialized lipid domains in membranes. This uniqueness makes it valuable for studying membrane dynamics and developing targeted therapies.
Propiedades
Fórmula molecular |
C46H86NO8P |
|---|---|
Peso molecular |
812.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16-17,19-21,44H,6-13,15,18,22-43H2,1-5H3/b16-14-,19-17-,21-20-/t44-/m1/s1 |
Clave InChI |
IHEXWEKEFCKFEL-UTIGHQPQSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
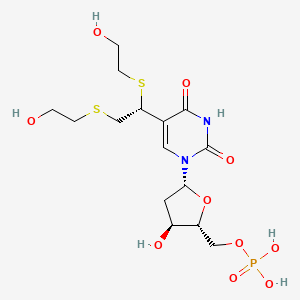
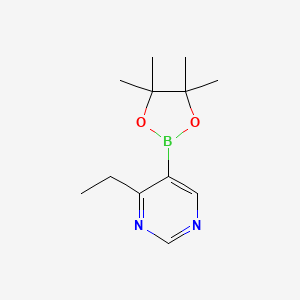
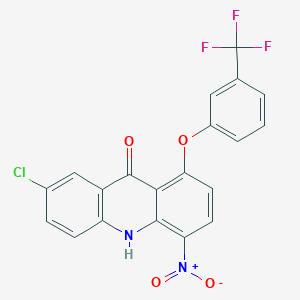

![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
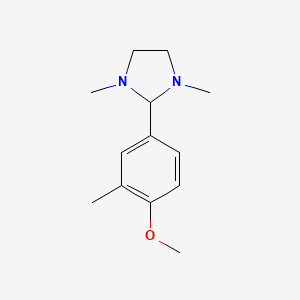
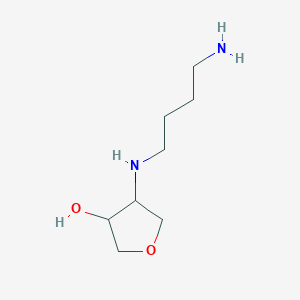
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)

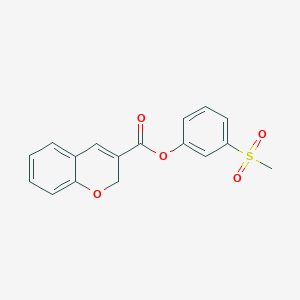
![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)

